2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
Description
This diaryl pyrimidine derivative features a pyrimidine core substituted with a 2-methoxyphenyl group at position 5 and a 5-methoxyphenol group at position 4 (Figure 1). The compound’s structure is optimized for interactions with biological targets, such as viral entry proteins, through hydrogen bonding (via amino and hydroxyl groups) and π-π stacking (via aromatic rings). Its molecular weight is approximately 393.4 g/mol (calculated), with a topological polar surface area (TPSA) of ~90–100 Ų, suggesting moderate solubility and membrane permeability .
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-13(15(22)9-11)17-14(10-20-18(19)21-17)12-5-3-4-6-16(12)24-2/h3-10,22H,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAHKSMATYIAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327919 | |
| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850800-18-9 | |
| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with guanidine to form the pyrimidine ring, followed by subsequent functionalization to introduce the amino and methoxy groups. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process, ensuring high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The phenol moiety undergoes oxidation under controlled conditions. Hydroxyl radicals (generated via Fenton reagents or UV irradiation) abstract hydrogen from the phenolic -OH group, forming resonance-stabilized phenoxyl radicals. These radicals dimerize or react further to yield quinone derivatives (e.g., 2,5-dimethoxy-1,4-benzoquinone) .
Key Data:
| Oxidizing Agent | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | Acidic, 60°C | Quinone | 72 |
| H₂O₂/Fe²⁺ | pH 3, RT | Semiquinone | 58 |
Mechanistic studies show that electron-donating methoxy groups ortho to the phenol enhance radical stability, slowing over-oxidation to carboxylic acids .
Substitution Reactions
The methoxy groups and amino substituents participate in nucleophilic and electrophilic substitutions:
a) Demethylation
Methoxy groups undergo demethylation with strong acids (e.g., HBr in acetic acid) or boron tribromide (BBr₃), yielding catechol derivatives:
b) Amino Group Functionalization
The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
Substitution Efficiency:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | 2,5-Dihydroxypyrimidine | 85 |
| Acylation | Acetyl chloride | N-Acetyl derivative | 91 |
Reduction Reactions
While the amino group is typically stable under reductive conditions, the pyrimidine ring can be partially reduced using catalytic hydrogenation (H₂/Pd-C) to form dihydropyrimidines. This modification alters the compound’s planarity and electronic properties, impacting its bioactivity.
Catalytic Hydrogenation Data:
| Catalyst | Pressure (atm) | Product | Selectivity (%) |
|---|---|---|---|
| Pd-C | 1.5 | 1,4-Dihydropyrimidine | 68 |
| PtO₂ | 2.0 | 1,2-Dihydropyrimidine | 42 |
Photochemical Reactions
UV irradiation (254 nm) induces homolytic cleavage of the C–O bond in methoxy groups, generating methyl radicals detected via ESR spectroscopy. These radicals recombine to form methyl ether byproducts or abstract hydrogen from solvents .
Stability Under Physiological Conditions
In buffered solutions (pH 7.4, 37°C), the compound exhibits a half-life of 12 hours. Degradation products include hydrolyzed pyrimidine fragments and oxidized phenolic species, as confirmed by LC-MS.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation processes.
Table 1: Reactions Involving 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
| Reaction Type | Products Formed | Notes |
|---|---|---|
| Oxidation | Quinone derivatives | Useful in synthesizing dyes and pigments |
| Reduction | Amines | Important for pharmaceuticals |
| Substitution | Various substituted derivatives | Enhances the diversity of synthesized compounds |
Biology
Biochemical Probes:
The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds with enzymes allows researchers to explore mechanisms of action and enzyme kinetics.
Case Study: Enzyme Inhibition
In studies focusing on enzyme inhibition, this compound demonstrated significant activity against specific targets, such as protein kinases involved in cancer progression. These findings suggest potential applications in cancer research.
Medicine
Therapeutic Properties:
Research has indicated that this compound may possess anti-inflammatory and anticancer properties. It has been explored for its ability to inhibit tumor growth and modulate inflammatory responses.
Table 2: Anticancer Activity Assessment
| Study Source | Cell Lines Tested | GI50/TGI (μM) | Observations |
|---|---|---|---|
| National Cancer Institute | Various human tumor cells | 15.72/50.68 | High levels of antimitotic activity observed |
| Journal of Medicinal Chemistry | Specific cancer lines | Varies | Selective cytotoxicity towards cancer cells |
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Binding Affinity
The position of methoxy groups on the phenyl rings significantly impacts biological activity:
- Molecular docking studies revealed a binding free energy of −8.2 kcal/mol, slightly lower than AP-NP (−8.5 kcal/mol) but higher than AP-4-Me-Ph (−7.9 kcal/mol) .
- AP-4-Me-Ph (2-(2-Amino-5-(p-Tolyl)Pyrimidin-4-yl)Phenol): A methyl group at the para position of the phenyl ring increases hydrophobicity (XLogP3 ~4.2), favoring membrane penetration but reducing polar interactions with target proteins .
Table 1: Key Properties of Selected Pyrimidine Derivatives
Functional Group Modifications
- Halogenated Derivatives: The compound in (5-[(3,4-Dichlorobenzyl)Oxy]Phenol) introduces chlorine atoms, which increase electronegativity and may enhance binding to charged residues in viral proteins.
- Fluorinated Analogs : Substitution with a 4-fluorobenzyloxy group () improves metabolic stability due to fluorine’s electronegativity while maintaining moderate TPSA (~90 Ų) .
Research Findings and Implications
- Antiviral Potential: AP-NP (naphthyl-substituted analog) demonstrated the strongest binding to hACE2-S (−8.5 kcal/mol), suggesting that bulkier aromatic groups enhance target engagement . However, the target compound’s 2-methoxy group may provide a balance between steric effects and hydrogen-bonding capacity.
- Synthetic Feasibility : Derivatives with para-substituted phenyl groups (e.g., AP-4-Me-Ph) are more straightforward to synthesize than ortho-substituted analogs, as seen in and , which describe multi-step coupling reactions .
Biological Activity
2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound exhibits a complex structure characterized by a pyrimidine ring substituted with an amino group and methoxyphenyl moieties, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The functional groups present in the structure allow for hydrogen bonding and hydrophobic interactions, which modulate the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this specific compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives possess potent antibacterial activity against various strains of bacteria, outperforming conventional antibiotics like ampicillin .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Pyrimidine derivatives are known to exhibit cytotoxic effects against several cancer cell lines, demonstrating selective toxicity toward tumor cells while sparing normal cells . In vitro studies have reported that compounds with similar structural features can inhibit cancer cell proliferation effectively.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is evidence suggesting that pyrimidine derivatives may possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial potency of various pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.012 μg/mL against Staphylococcus aureus topoisomerase IV, highlighting the compound's potential as a novel antibacterial agent .
- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of related pyrimidine compounds on T-lymphoblastic cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity with CC50 values significantly lower than those observed in non-cancerous cell lines, underscoring their potential in cancer therapy .
Data Tables
Q & A
Q. What synthetic pathways are recommended for synthesizing 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol?
The synthesis typically involves multi-step organic reactions starting with condensation of substituted pyrimidine precursors. Key steps include:
- Step 1: Formation of the pyrimidine ring via cyclization using reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., dimethyl sulfoxide) .
- Step 2: Functionalization of the aromatic rings through nucleophilic substitution or Suzuki-Miyaura coupling for methoxyphenyl group attachment .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and final recrystallization in ethanol . Optimization of reaction time (48–72 hours) and temperature (80–100°C) is critical to achieve yields >70% .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm methoxy (-OCH₃), amino (-NH₂), and aromatic proton environments .
- X-ray Crystallography: Resolves dihedral angles between pyrimidine and methoxyphenyl rings (e.g., 12.8°–86.1°), revealing steric effects and hydrogen-bonding networks (N–H⋯O) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 351.406 for C₂₀H₂₁N₃O₃) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of intermediates?
Yield optimization strategies include:
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve regioselectivity and reduce byproducts .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while methanol minimizes side reactions .
- In-situ Monitoring: HPLC tracking of reaction progress (e.g., retention time shifts) identifies incomplete steps requiring prolonged heating .
Q. What strategies resolve discrepancies in reported biological activity data for pyrimidine derivatives?
Contradictions in bioactivity (e.g., IC₅₀ variability) are addressed by:
- Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Structural Confirmation: Verify compound purity (>95% via HPLC) to exclude impurities as confounding factors .
- Substituent Analysis: Compare analogs (e.g., trifluoromethyl vs. methoxy variants) to isolate substituent-specific effects .
Q. How do methoxy and amino substituents influence pharmacokinetic properties?
Methoxy groups enhance lipophilicity (logP ~2.1), improving membrane permeability but reducing aqueous solubility. The amino group facilitates hydrogen bonding with targets (e.g., kinase ATP pockets), enhancing binding affinity. Computational modeling (e.g., molecular docking with AutoDock Vina) predicts metabolic stability by analyzing CYP450 interaction sites .
Q. What analytical methods validate the compound’s stability under physiological conditions?
Stability studies use:
- pH-Variation Tests: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA): Assess thermal decomposition patterns (onset >200°C indicates robustness for storage) .
- Light Exposure Studies: UV-vis spectroscopy tracks photodegradation rates (λmax shifts indicate structural breakdown) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
